N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 4-chlorophenylsulfonyl group, a p-tolyl (para-methylphenyl) substituent at the 5-position of the dihydropyrazole ring, and an ethanesulfonamide moiety attached to a phenyl ring at the 3-position. Structural determination of such compounds often employs X-ray crystallography, where programs like SHELX are instrumental in refining atomic coordinates .
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-7-17(2)8-10-18)28(26-23)34(31,32)22-13-11-20(25)12-14-22/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAUATCNMCRATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, also known by its CAS number 952844-50-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 518.04 g/mol. The structure features a sulfonamide group, a pyrazole moiety, and a chlorophenyl substituent, which are significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures to this compound. For instance, compounds in the pyrazole class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(4-acetyl-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-acetamide | 0.2 | |
| Celecoxib | 0.4 |
These findings suggest that the compound may exhibit similar anti-inflammatory effects.
3. Antiviral Activity
There is emerging evidence that sulfonamide derivatives can possess antiviral properties. A study involving related compounds demonstrated effective inhibition against viral replication pathways. While direct evidence for this compound is still required, its chemical class indicates possible antiviral applications .
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.
- Modulation of Kinase Activity : Similar compounds have been shown to affect various kinases involved in cell signaling pathways associated with cancer progression.
Case Studies and Research Findings
A review of recent literature indicates that derivatives of pyrazole and sulfonamide have been extensively studied for their biological activities. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (referred to herein as Compound A ) serves as a pertinent structural analog for comparison . Below is a detailed analysis of their similarities and differences:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C24H24ClN3O4S2 (inferred) | C23H21ClFN3O4S2 |
| Molecular Weight (g/mol) | ~516 (calculated) | 522.006 |
| Substituents | 4-Chlorophenylsulfonyl, p-tolyl | 3-Chlorophenylsulfonyl, 2-fluorophenyl |
| Halogen Type/Position | Cl at para position (phenyl) | Cl at meta position (phenyl), F at ortho position (phenyl) |
| Electron-Donating/Withdrawing Groups | p-tolyl (electron-donating CH3) | 2-fluorophenyl (electron-withdrawing F) |
| ChemSpider ID | Not available | 65097933 |
Key Observations:
Substituent Effects :
- The target compound features a para-chlorophenylsulfonyl group, which may enhance metabolic stability compared to the meta-chlorophenylsulfonyl group in Compound A due to reduced steric hindrance .
- The p-tolyl group (electron-donating) in the target compound contrasts with the 2-fluorophenyl group (electron-withdrawing) in Compound A. This difference likely impacts lipophilicity, with the target compound being more hydrophobic (logP ~3.5 estimated) compared to Compound A (logP ~2.8 inferred) .
Structural Implications :
- The dihydropyrazole ring conformation may differ due to substituent positions. For example, the meta-chlorophenyl group in Compound A could introduce torsional strain absent in the target compound .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:
- Solubility : The target compound’s higher hydrophobicity (due to p-tolyl) may reduce aqueous solubility compared to Compound A, impacting bioavailability.
- Binding Affinity : The para-chlorophenyl group in the target compound could improve interactions with hydrophobic enzyme pockets compared to the meta-substituted analog .
- Synthetic Accessibility : The absence of fluorine in the target compound may simplify synthesis, as fluorination often requires specialized reagents .
Areas for Further Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
